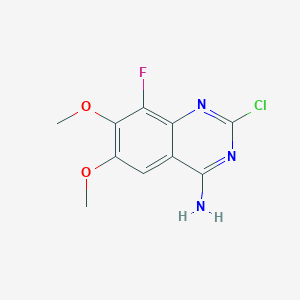
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent halogenation . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as EGFR and thymidylate synthase, which are crucial for cell proliferation and survival . This inhibition disrupts cellular processes, leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6,7-dimethoxyquinazolin-4-amine
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
Uniqueness
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to molecular targets .
Eigenschaften
Molekularformel |
C10H9ClFN3O2 |
|---|---|
Molekulargewicht |
257.65 g/mol |
IUPAC-Name |
2-chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H9ClFN3O2/c1-16-5-3-4-7(6(12)8(5)17-2)14-10(11)15-9(4)13/h3H,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
WDQUKTUBTHMHGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)N)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


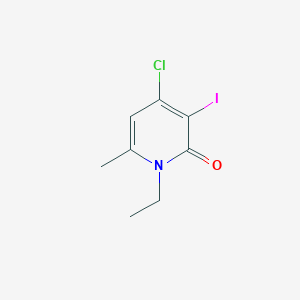

![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
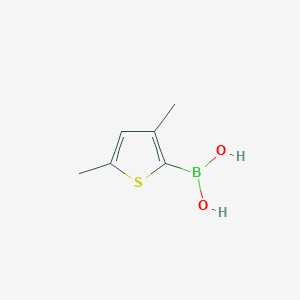
![(1R,5S)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010685.png)
![Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B13010691.png)
![4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13010695.png)
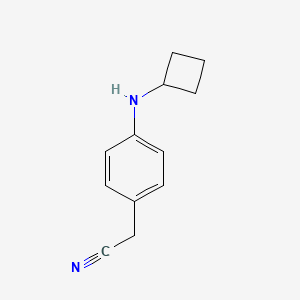



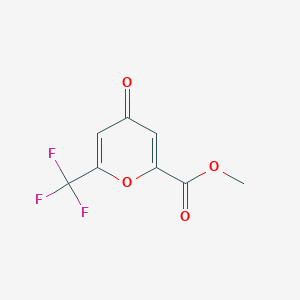

![tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate](/img/structure/B13010735.png)
